1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various chemical transformations to achieve the final product. Common synthetic routes include:
Aromatic substitution reactions: Introduction of the chloro and trifluoromethyl groups onto the phenyl ring.
Cyclization reactions: Formation of the hexahydroquinoline core through cyclization of appropriate precursors.
Functional group modifications: Introduction of the pyrrole and thienyl groups through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the pyrrole group.
1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-2-thienyl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of multiple functional groups, such as the pyrrole, thienyl, and trifluoromethyl groups, makes 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE unique. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClF3N3OS/c1-15-7-10-22(35-15)23-17(14-31)25(32-11-2-3-12-32)33(19-5-4-6-21(34)24(19)23)20-13-16(26(28,29)30)8-9-18(20)27/h2-3,7-13,23H,4-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSNFVUTUVFBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N5C=CC=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClF3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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